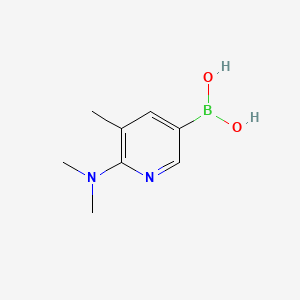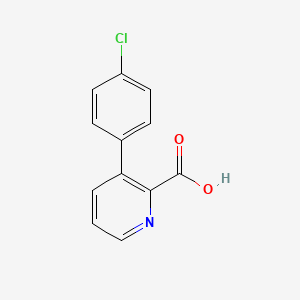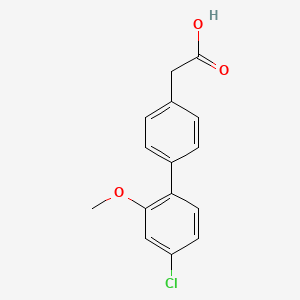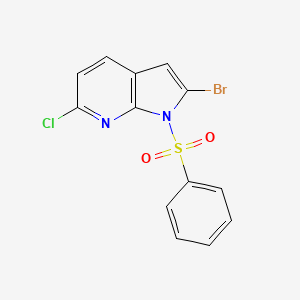
1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of heterocyclic compounds, which are widely used in the development of new drugs and therapeutic agents. The unique chemical structure of 1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole makes it a promising candidate for various applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and lead to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against various types of cancer cells, making it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound in lab experiments is its complex synthesis process, which requires a high level of expertise in organic chemistry.
Orientations Futures
There are several future directions for the research and development of 1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with in cancer cells. Another direction is to optimize the synthesis process of this compound to make it more efficient and cost-effective. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole is a complex process that requires a high level of expertise in organic chemistry. The most common method for synthesizing this compound is through a series of chemical reactions that involve the use of various reagents and catalysts. One of the most widely used methods for synthesizing 1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole is the Suzuki-Miyaura coupling reaction.
Applications De Recherche Scientifique
1-(Phenylsulphonyl)-6-chloro-2-bromo-7-azaindole has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells. It has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-2-bromo-6-chloropyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-11-8-9-6-7-12(15)16-13(9)17(11)20(18,19)10-4-2-1-3-5-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHHXWJGAUGYNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

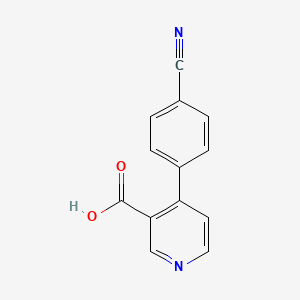
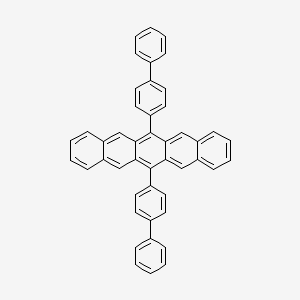
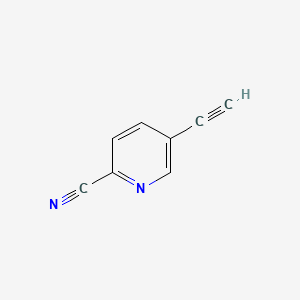
![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)
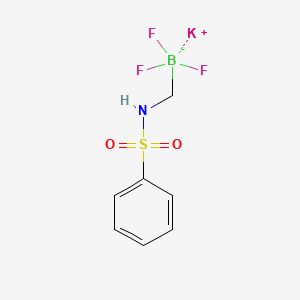
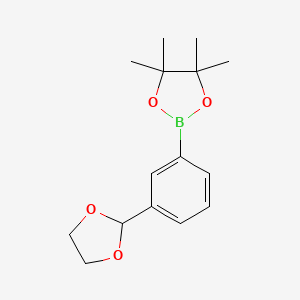
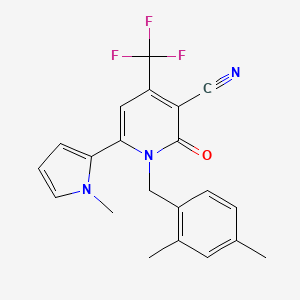
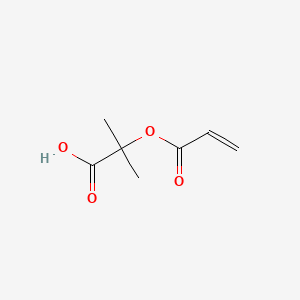
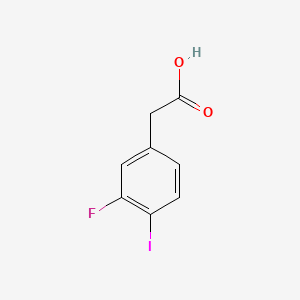
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)

